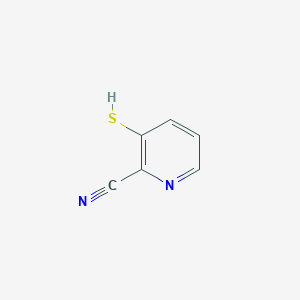

3-巯基吡啶-2-甲腈

描述

3-Sulfanylpyridine-2-carbonitrile is a heterocyclic compound that features both a pyridine ring and a sulfanyl (thiol) group attached to a carbonitrile moiety. This structure is a key intermediate in the synthesis of various biologically active compounds and serves as a 'privileged scaffold' due to its potential therapeutic applications .

Synthesis Analysis

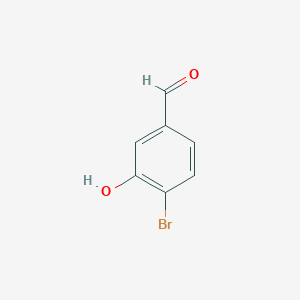

The synthesis of related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been achieved through a one-pot synthesis involving the condensation of aldehyde, malononitrile, and thiol using diethylamine as a catalyst at ambient temperature . This method is noted for its simplicity, economy, and environmental friendliness, qualifying it as a "green synthesis." Another approach involves the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols in DMSO containing dimsyl sodium . Additionally, a microwave-assisted method has been developed for the synthesis of related compounds by treating 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines with cyclohexanone in the presence of anhydrous aluminium chloride under controlled microwave irradiation .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with density functional theory (DFT) . These studies have provided detailed insights into the optimized geometric parameters, vibrational frequencies, and molecular energy values, which are in good agreement with experimental data.

Chemical Reactions Analysis

The sulfanyl group in these compounds can participate in various chemical reactions, including native chemical ligation in peptide/protein synthesis . The presence of the sulfanyl group and carbonitrile moiety offers multiple sites for electrophilic attack, which can be exploited in the design of chemotherapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been explored through spectroscopic and computational methods. The HOMO-LUMO analysis and molecular electrostatic potential (MEP) plots indicate regions of electrophilic and nucleophilic reactivity . The nonlinear optical properties and potential energy scans provide additional information on the electronic characteristics and conformational preferences of these molecules .

Relevant Case Studies

Several case studies have demonstrated the utility of these compounds in biological applications. For instance, a library of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine moiety showed significant antibacterial activity and cytotoxic activity against tumor cells . These findings highlight the potential of 3-Sulfanylpyridine-2-carbonitrile derivatives as starting points for the development of new chemotherapeutic agents.

科学研究应用

合成与药用

3-巯基吡啶-2-甲腈衍生物因其广泛的药物、生物和药用应用而备受关注。这些化合物由于其潜在的治疗应用而成为“特权支架”,正如 Grigor’ev 等人(2015 年)在合成新型 4-酰基-2-氨基-3,5-二氰基-6-巯基吡啶中所展示的 (Grigor’ev 等人,2015)。Akhmadiev 等人(2021 年)回顾了这些支架及其衍生物的合成,这些支架和衍生物广泛用于制造生物活性化合物 (Akhmadiev 等人,2021)。

催化合成

Banerjee 和 Sereda(2009 年)展示了使用二氧化硅纳米颗粒作为催化剂的一步合成 2-氨基-3,5-二氰基-6-巯基吡啶的方法,突出了该过程的温和和环境友好性 (Banerjee 和 Sereda,2009)。同样,Zolfigol 等人(2017 年)使用新型纳米结构熔盐催化剂合成了该化合物的衍生物,展示了一种以温和、易分离、产率高和反应时间短为特征的方法 (Zolfigol 等人,2017)。

光谱分析和分子对接

Alzoman 等人(2015 年)对衍生物化合物进行了全面的光谱分析,通过分子对接研究深入了解其作为化学治疗剂的潜力 (Alzoman 等人,2015)。

绿色化学合成

Desai 等人(2014 年)描述了一种简单、经济且对环境无害的合成这些化合物的方案,强调了它们在绿色化学中的相关性 (Desai 等人,2014)。

未来方向

作用机制

Target of Action

It’s known that the pyridine skeleton, a structural part of this compound, is a component of numerous natural alkaloids, metal complexes, and organic compounds, including drug molecules .

Biochemical Pathways

The compound is involved in the catalytic multicomponent reactions of malononitrile, aldehydes, and thiols (selenols) for the synthesis of new pharmaceutical agents based on the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine framework .

Result of Action

It’s known that derivatives of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, which includes 3-sulfanylpyridine-2-carbonitrile, are highly functionalized heterocyclic compounds with potential biological activity .

属性

IUPAC Name |

3-sulfanylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-4-5-6(9)2-1-3-8-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKLLBKKFAFFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569060 | |

| Record name | 3-Sulfanylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53636-41-2 | |

| Record name | 3-Sulfanylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

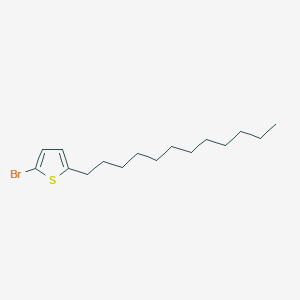

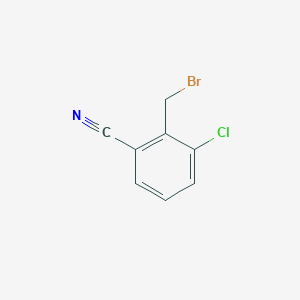

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)